4-[2-(Naphthalen-1-yl)ethyl]pyridine
Description
4-[2-(Naphthalen-1-yl)ethyl]pyridine is a pyridine derivative featuring a naphthalene moiety linked via an ethyl group at the 4-position of the pyridine ring. Its molecular formula is C₁₇H₁₅N (molecular weight: 233.31 g/mol).
Properties
IUPAC Name |
4-(2-naphthalen-1-ylethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-7,10-13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCKIKSJIWOPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279755 | |
| Record name | 4-[2-(naphthalen-1-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-19-7 | |
| Record name | MLS002638348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(naphthalen-1-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Naphthalen-1-yl)ethyl]pyridine typically involves the reaction of 4-bromopyridine with 2-(naphthalen-1-yl)ethylamine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a solvent like toluene. The mixture is heated under reflux to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar protocols to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Naphthalen-1-yl)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Naphthalene derivatives with carboxylic acid or ketone groups.
Reduction: 4-[2-(Naphthalen-1-yl)ethyl]piperidine.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
4-[2-(Naphthalen-1-yl)ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Naphthalen-1-yl)ethyl]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structures. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-(Naphthalen-1-yl)pyridine (3b)
- Molecular Formula : C₁₅H₁₁N
- Molecular Weight : 205.26 g/mol
- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling between naphthalen-1-ylboronic acid and 2-(fluorosulfonyl)pyridine, yielding 68% isolated product .
- Key Features : Direct aryl-pyridine bond without a linker, enabling conjugation and planar geometry.
- Applications : Used as a precursor in heterocyclic chemistry for further functionalization .
4-[2-(1-Naphthalenyl)ethenyl]pyridine
- Molecular Formula : C₁₇H₁₃N
- Molecular Weight : 231.30 g/mol
- Structure : Features a rigid ethenyl linker, enabling π-conjugation between naphthalene and pyridine.
4-(2-Aminophenethyl)pyridine
- Molecular Formula : C₁₃H₁₄N₂
- Molecular Weight : 198.26 g/mol
- Physical Properties: Melting point = 76°C, solubility = 0.75 g/L (25°C). The amino group introduces hydrogen-bonding capability, improving solubility in polar solvents .
- Applications: Potential use in pharmaceutical intermediates due to its amine functionality .
4-[2-(Heptylsulfanyl)ethyl]pyridine
- Molecular Formula : C₁₄H₂₃NS
- Molecular Weight : 237.41 g/mol
- Physical Properties : Boiling point = 359.2°C , density = 0.969 g/cm³ . The hydrophobic heptylsulfanyl group enhances lipid solubility, suggesting applications in surfactant chemistry or drug delivery .
Structural and Functional Analysis
| Parameter | 4-[2-(Naphthalen-1-yl)ethyl]pyridine | 2-(Naphthalen-1-yl)pyridine | 4-[2-(1-Naphthalenyl)ethenyl]pyridine | 4-(2-Aminophenethyl)pyridine |
|---|---|---|---|---|
| Linker Type | Ethyl | Direct bond | Ethenyl | Ethyl (with amino substituent) |
| Conjugation | Limited | Full conjugation | Full conjugation | Limited |
| Molecular Weight (g/mol) | 233.31 | 205.26 | 231.30 | 198.26 |
| Solubility | Moderate (inferred) | Low (aromatic dominance) | Low (rigid structure) | 0.75 g/L (polar solvents) |
| Key Applications | Organic synthesis, materials science | Heterocyclic precursors | Optoelectronics | Pharmaceutical intermediates |
Biological Activity
Overview
4-[2-(Naphthalen-1-yl)ethyl]pyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes existing research on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 4-[2-(Naphthalen-1-yl)ethyl]pyridine
- Molecular Formula : C16H15N
- Molecular Weight : 233.30 g/mol
Research indicates that 4-[2-(Naphthalen-1-yl)ethyl]pyridine may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer cell proliferation.
- Interaction with Receptors : There is evidence suggesting that this compound may interact with various receptors in the central nervous system, which could influence neurochemical signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of 4-[2-(Naphthalen-1-yl)ethyl]pyridine:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- HEPG2 (hepatocellular carcinoma)
- A549 (lung cancer)
The compound's IC50 values in these studies ranged from 5 µM to 15 µM, indicating moderate potency compared to established chemotherapeutics.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 10 | |
| HEPG2 | 8 | |
| A549 | 15 |
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound:
- Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway.
Study on Anticancer Efficacy
A notable study published in a peer-reviewed journal evaluated the anticancer efficacy of various derivatives of pyridine compounds, including 4-[2-(Naphthalen-1-yl)ethyl]pyridine. The results indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for further development in cancer therapy.
Neuroprotective Study
Another research effort focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that treatment with 4-[2-(Naphthalen-1-yl)ethyl]pyridine resulted in reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
